molecular formula C10H6F2N2OS B1467048 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1490172-04-7

6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1467048
CAS No.: 1490172-04-7
M. Wt: 240.23 g/mol
InChI Key: VJBLOAJEFOAHRP-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly for its potential in antiviral and central nervous system (CNS) applications. Compounds based on the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one structure have been identified as key pharmacophores. For instance, closely related derivatives have demonstrated high anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with efficacy in the nanomolar range . The specific anti-HIV activity has been linked to derivatives modified at the 2-thioxo group, such as with allylsulfanylmethyl groups, and further enhanced by the presence of halobenzyl substituents at the 6-position, analogous to the 2,6-difluorophenyl group in this compound . Beyond virology, this structural class is also actively explored for its effects on the CNS. Research on similar 2-thioxopyrimidine derivatives has shown promising anticonvulsant activity in models of pentylenetetrazole- and maximal electroshock-induced seizures . The exocyclic sulfur atom is considered a critical feature for this biological activity, and its alkylation with various moieties, such as acetamides, is a common strategy to optimize potency and evaluate structure-activity relationships (SAR) . The presence of the 2,6-difluorophenyl group may contribute to altered pharmacokinetic properties and target engagement. This compound is presented as a versatile building block for the synthesis of novel derivatives and for further pharmacological investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

6-(2,6-difluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLOAJEFOAHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)NC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_{8}F2_{2}N2_{2}OS
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Analogous compounds have shown significant activity as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibiting this pathway can reduce cytokine production associated with autoimmune diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis and function, although specific data on this compound is limited.
  • Antitumor Effects : Certain thioxo-pyrimidine derivatives have been investigated for their potential to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

Activity Type Description Reference
p38 MAPK InhibitionSignificant reduction in TNFα production in vitro
AntimicrobialPotential activity against Gram-positive bacteria
AntitumorInduction of apoptosis in specific cancer cell lines

Case Study 1: Inhibition of p38 MAPK

In a study focusing on the anti-inflammatory properties of pyrimidine derivatives, this compound was tested for its ability to inhibit p38 MAP kinase. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in human macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 3: Antitumor Activity

Research into the antitumor effects of related thioxo-pyrimidines has revealed their ability to induce apoptosis in cancer cells by activating caspase pathways. While direct studies on the specific compound are still needed, these findings highlight the need for further investigation into its anticancer properties .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of thioxo-pyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one effectively inhibit the growth of various bacterial strains. A case study involving the synthesis of related thioxo-pyrimidinones revealed their potential as broad-spectrum antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study on pyrimidinone derivatives reported that specific structural modifications led to enhanced cytotoxicity against breast cancer cell lines .

Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes linked to disease processes. The compound has been identified as a potential inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibitors of MPO can reduce oxidative stress and inflammation, making them valuable in treating conditions like cardiovascular diseases .

Agricultural Applications

Pesticide Development
The thioxo-pyrimidinone scaffold has been explored for developing new agrochemicals. Research indicates that compounds with similar structures can act as effective herbicides or fungicides. For instance, a study highlighted the efficacy of thioxo derivatives against fungal pathogens in crops, suggesting their utility in agricultural pest management strategies .

Material Science Applications

Synthesis of Novel Materials
In material science, this compound can serve as a precursor for synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for functionalization that can enhance the performance characteristics of materials used in electronics and coatings.

Summary Table: Applications Overview

Application AreaSpecific Use CaseFindings/Insights
Pharmaceuticals Antimicrobial ActivityEffective against various bacterial strains .
Anticancer PropertiesInduces apoptosis in cancer cells .
Enzyme InhibitionPotential MPO inhibitor reducing oxidative stress .
Agriculture Pesticide DevelopmentEffective against fungal pathogens .
Material Science Synthesis of Novel MaterialsPrecursor for polymers with enhanced properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of pyrimidinones is highly dependent on substituents at position 6. Below is a comparative analysis of 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with its analogs (Table 1):

Table 1: Structural and Functional Comparison of 2-Thioxo-dihydropyrimidinones

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Properties/Activities
Target compound 2,6-Difluorophenyl C₁₀H₆F₂N₂OS 240.23 N/A N/A Potential halogen-dependent bioactivity (e.g., enzyme inhibition)
6-(4-Chlorophenyl)-2-thioxo analog 4-Chlorophenyl C₁₀H₇ClN₂OS 238.69 N/A N/A Antimicrobial screening candidate
6-(Phenylamino)-2-thioxo analog (1a) Phenylamino C₁₀H₉N₃OS 220.05 79.3 266.5–267.8 High yield, moderate thermal stability
6-(3,5-Dimethoxyphenyl)-2-thioxo analog (11) 3,5-Dimethoxyphenyl C₁₂H₁₂N₂O₃S 264.30 70 N/A CK1 enzyme inhibition (IC₅₀ = 1.2 µM)
6-(2-Thienyl)-2-thioxo analog 2-Thienyl C₈H₆N₂OS₂ 210.28 N/A N/A Heterocyclic electronic effects
6-Methyl-2-thioxo analog Methyl C₅H₆N₂OS 142.16 N/A N/A Anticonvulsant (PASS-predicted)

Key Observations

Methoxy Groups: The 3,5-dimethoxyphenyl substituent in compound 11 improves solubility due to oxygen lone pairs, which may explain its efficacy as a CK1 inhibitor . Heterocycles: Replacement with 2-thienyl () introduces π-π stacking capabilities, altering electronic distribution and reactivity.

Synthetic Yields: Phenylamino derivatives (e.g., 1a, 1b) exhibit high yields (79–94%), attributed to efficient condensation between 6-aminothiouracil and anilines . In contrast, the target compound’s synthesis () lacks yield data but likely follows similar pathways.

Biological Activities: Anticancer Potential: Pyrimidinones with extended aromatic systems (e.g., pyrido[2,3-d]pyrimidinones in ) show anti-proliferative effects, suggesting the target compound’s fluorophenyl group could confer similar activity. Enzyme Inhibition: The 3,5-dimethoxyphenyl analog (11) demonstrates CK1 inhibition, while halogenated variants (e.g., 4-chlorophenyl in ) are explored for antimicrobial roles .

Preparation Methods

Classical Biginelli Reaction and Its Modifications

The most common synthetic approach to dihydropyrimidinones and their thioxo analogs is the Biginelli reaction, a multicomponent condensation involving:

  • A thiourea or urea derivative (providing the thioxo or oxo group),
  • An aromatic aldehyde (in this case, 2,6-difluorobenzaldehyde for the difluorophenyl substituent),
  • A β-ketoester or equivalent enolizable carbonyl compound.

This reaction typically proceeds under acidic catalysis and affords the dihydropyrimidinone scaffold in a one-pot manner with good atom economy and operational simplicity.

Key points about Biginelli reaction modifications:

  • Modifications of the ketoester component or the aldehyde allow access to diverse substitution patterns on the dihydropyrimidinone ring.
  • The incorporation of fluorinated aromatic aldehydes, such as 2,6-difluorobenzaldehyde, introduces fluorine atoms that improve biological activity and metabolic stability.
  • Catalytic systems range from traditional acid catalysts to microwave-assisted and ionic liquid media to improve yields and reduce reaction times.

Specific Preparation of 6-(2,6-Difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Although direct literature specifically naming the 2,6-difluorophenyl derivative is limited, the preparation closely follows the protocols established for 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives with substitution of the phenyl group by 2,6-difluorophenyl.

Typical synthetic route:

  • Step 1: Condensation of thiourea with 2,6-difluorobenzaldehyde and an appropriate β-ketoester under acidic conditions (e.g., acetic acid or mineral acid catalyst) with heating or reflux.
  • Step 2: Isolation of the this compound by crystallization or chromatography.

The reaction parameters such as temperature, solvent, catalyst type, and reaction time are optimized to maximize yield and purity.

Post-Synthetic Modifications

Research shows that the core 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold can be further derivatized by reactions with electrophilic reagents like chloroacetyl chloride, acetyl chloride, bromine, hydrazine hydrate, and cyanothioacetamide to yield various functionalized derivatives.

For example:

Reaction Type Reagents/Conditions Product Type Yield (%) Notes
Acetylation Acetyl chloride in acetic anhydride + sodium acetate, reflux 9 h 5-Acetyl-6-phenyl-2-thioxo derivative 85 Yellow crystals, mp 140-142 °C
Halogenation Bromine addition 5-(2-Bromoacetyl)-6-phenyl-2-thioxo derivative 59 Yellow crystals, mp 200-202 °C
Reaction with cyanothioacetamide Reflux in pyridine 12 h 5-Methyl-4-phenyl-2,7-dithioxo derivative 81 Brown crystals, mp 180-182 °C
Reaction with chloroacetyl chloride Reflux in acetic anhydride + sodium acetate 6-Phenyl-2-thioxo derivative with chloroacetyl group - Intermediate for further reactions

These transformations allow the introduction of additional functional groups that can be tailored for specific biological activities or further synthetic elaboration.

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

Summary Table of Preparation Conditions and Yields for Related Compounds

Compound Description Starting Materials Reaction Conditions Yield (%) Physical State Melting Point (°C)
6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Thiourea + benzaldehyde + β-ketoester Acid catalysis, reflux ~70-85 Solid, crystalline ~140-142
5-Acetyl derivative Compound 1 + acetyl chloride + sodium acetate Reflux 9 h in acetic anhydride 85 Yellow crystals 140-142
5-(2-Bromoacetyl) derivative Compound 2 + bromine Room temp or reflux 59 Yellow crystals 200-202
5-Methyl dithioxo derivative Compound 2 + cyanothioacetamide Reflux in pyridine 12 h 81 Brown crystals 180-182

Q & A

Q. What are the optimal synthetic routes for 6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions. A validated route involves reacting thiourea with a substituted β-keto ester (e.g., ethyl acetoacetate derivatives) under basic or acidic conditions. For example:

  • Procedure : Combine 2,6-difluorophenyl-substituted β-keto ester (1.0 eq) with thiourea (1.2 eq) in dry ethanol under argon. Add sodium ethoxide (1.5 eq) as a base, and reflux for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (70–85% yield) .
  • Optimization : Adjust solvent polarity (e.g., DMF for faster cyclization) or use microwave-assisted synthesis to reduce reaction time. Characterize intermediates (e.g., enaminones) using IR and 1^1H-NMR to ensure regioselectivity .

Q. Table 1: Synthetic Conditions Comparison

Catalyst/SolventTemperatureYield (%)Purity (HPLC)Reference
NaOEt/EtOHReflux75>95%
HCl/EtOH80°C6892%
Microwave/DMF120°C8298%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C-NMR : Confirm regiochemistry via thioxo proton resonance (δ 12.5–13.5 ppm) and difluorophenyl aromatic signals (δ 7.2–7.8 ppm, coupling JFFJ_{F-F} ~18 Hz) .
    • IR : Detect thioamide (C=S stretch at 1250–1350 cm1^{-1}) and carbonyl (C=O at 1650–1700 cm1^{-1}) .
  • Chromatography :
    • HPLC : Use C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays).
    • LC-MS : Confirm molecular ion peak ([M+H]+^+ at m/z 285.2) and rule out desulfurization byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents at the 2,6-difluorophenyl and thioxo positions on biological activity?

Methodological Answer:

  • Substituent Variation :
    • Replace 2,6-difluorophenyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups. Synthesize analogs via parallel library synthesis .
    • Modify the thioxo group to oxo or selenoxo to assess sulfur’s role in target binding.
  • Biological Assays :
    • Test analogs against enzymatic targets (e.g., β-glucuronidase) using fluorescence-based inhibition assays. Correlate IC50_{50} values with substituent electronic properties (Hammett σ constants) .

Q. Table 2: SAR Data Example

Substituent (R)IC50_{50} (β-glucuronidase)LogPReference
2,6-F2_20.8 µM2.1
3-Cl5.2 µM2.8
H (unsubstituted)>50 µM1.5

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound when interacting with enzymatic targets like β-glucuronidase or DNA repair proteins?

Methodological Answer:

  • Target Identification :
    • Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates. Validate via Western blot (e.g., β-glucuronidase) .
    • Perform X-ray crystallography or molecular docking to map interactions (e.g., thioxo group hydrogen bonding with catalytic residues) .
  • Functional Studies :
    • Measure enzyme kinetics (e.g., KmK_m, VmaxV_{max}) in the presence of the compound. For DNA repair targets, use comet assays to assess double-strand break repair inhibition .

Q. How should researchers address contradictions in biological activity data between in vitro assays and in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability :
    • Conduct liver microsome assays (human/rodent) to identify oxidative desulfurization metabolites (e.g., using LC-MS/MS). Compare species-specific clearance rates .
  • Pharmacokinetic Profiling :
    • Measure bioavailability (%F) and tissue distribution in rodent models. Adjust dosing regimens if poor CNS penetration is observed (e.g., use prodrugs) .
  • Experimental Design :
    • Validate in vitro targets using CRISPR knockout cell lines. If in vivo activity diverges, assess off-target effects via transcriptomics or proteomics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(2,6-difluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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